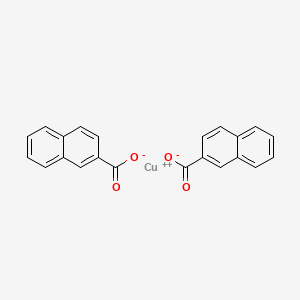

Copper(II) 2-naphthoate

描述

Contextualization of Copper(II) Carboxylate Chemistry in Coordination Science

Copper(II) carboxylates represent a major and extensively studied class of coordination compounds. Their prominence is largely due to the diverse coordination modes of the carboxylate group and the intriguing electronic and magnetic properties of the resulting complexes. analis.com.my The most iconic structural motif in this family is the dinuclear "paddle-wheel" structure, with the general formula [Cu₂(OOCR)₄L₂]. nih.govmdpi.com In this arrangement, four carboxylate ligands bridge two copper(II) ions, each of which typically adopts a square pyramidal geometry. analis.com.mynih.gov The axial positions of this structure can be occupied by solvent molecules or other neutral donor ligands. analis.com.my

The two proximate copper(II) centers in these paddle-wheel dimers often exhibit significant antiferromagnetic coupling, a phenomenon that has been a subject of intense research for decades. analis.com.my Beyond this dimeric structure, copper(II) carboxylates can form a variety of other architectures, including monomers and one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net The final structure is influenced by factors such as the nature of the carboxylate's R-group, the coordinating solvent, and the presence of auxiliary ligands. nih.govacs.org This structural versatility makes copper(II) carboxylates fundamental building blocks in crystal engineering and the design of magnetic materials. acs.org

Significance of Naphthoate Ligands in Metal Complex Design and Functional Materials

Naphthoate ligands, derived from naphthoic acid, are of particular importance in the design of metal complexes and functional materials like metal-organic frameworks (MOFs). Their significance stems from the rigid and extended aromatic system of the naphthalene (B1677914) group. nih.gov This rigidity is a crucial attribute in crystal engineering, as it imparts stability and predictability to the resulting frameworks, in contrast to more flexible ligands. nih.gov

The large, planar surface of the naphthyl group facilitates the formation of ordered supramolecular architectures through π–π stacking interactions, which can play a key role in defining the final structure and properties of the material. researchgate.net In the context of MOFs, naphthoate-based ligands have been used to construct robust frameworks with high porosity and thermal stability. nih.govrsc.orgnih.gov For instance, the use of rigid naphthoate-based linkers in zirconium MOFs has been shown to significantly enhance their stability compared to frameworks built with more flexible linkers. nih.gov The electronic properties of the naphthalene ring can also influence the catalytic or photophysical properties of the resulting metal complexes.

Overview of Research Trajectories Pertaining to Copper(II) 2-Naphthoate (B1225688) Complexes

Research specifically involving Copper(II) 2-naphthoate and its derivatives has explored their synthesis, structural characterization, and potential applications in magnetism and catalysis. A significant research trajectory has been the use of 2-naphthoate (2-na) as an ancillary or co-ligand in more complex systems, particularly in conjunction with other bridging ligands like azide (B81097) (N₃⁻).

In one such study, the solvent system was found to be critical in dictating the final structure of azido-copper(II) coordination polymers containing the 2-naphthoate ligand. acs.orgnih.gov This research produced three distinct complexes, [Cu(2-na)(N₃)], [Cu(2-na)(N₃)], and [Cu(2-na)(N₃)(C₂H₅OH)], with different dimensionalities (1D and 2D) and copper coordination geometries (tetra-, penta-, and hexa-coordinate). acs.orgnih.gov These studies are particularly notable for their detailed investigation of the magnetic properties of these materials, revealing strong ferromagnetic interactions within the polymer chains and complex magnetic behaviors like metamagnetism and spin glass transitions. nih.govacs.org

Another avenue of research involves incorporating copper naphthoate units into supramolecular assemblies, such as porphyrin-based metal-organic frameworks. rsc.org For example, a 2D P-MOF constructed from copper(II) 1-naphthoate (B1232437) and a copper-porphyrin complex was shown to be a suitable candidate for the selective sorption of CO₂ over N₂. rsc.org Furthermore, related complexes like [Cu(3-hydroxy-2-naphthoate)₂]·4H₂O have been investigated as reusable heterogeneous catalysts for the synthesis of complex organic molecules like polyhydroquinolines. inorgchemres.org

| Complex Formula | Key Structural Feature | Investigated Property | Key Finding | Reference |

|---|---|---|---|---|

| [Cu(2-na)(N₃)] (isomer 1) | 1D chain with EO-azido bridges | Magnetism | Intrachain ferromagnetic interactions; metamagnetic behavior. | acs.orgnih.gov |

| [Cu(2-na)(N₃)] (isomer 2) | 2D layer with EE-azido bridges | Magnetism | Intrachain ferromagnetic interactions; spin glass behavior. | acs.orgnih.gov |

| [Cu(2-na)(N₃)(C₂H₅OH)] | 1D chain with triple bridging mode | Magnetism & Transformation | Derived from isomer 1 via SCSC transformation; exhibits spin glass behavior. | acs.orgnih.gov |

| Cu(II) 1-naphthoate–Cu(II) tetrapyridyl porphine | 2D Porphyrin-based MOF | Gas Sorption | Exhibits selective sorption of CO₂ over N₂. | rsc.org |

| [Cu(3-hydroxy-2-naphthoate)₂]·4H₂O | Molecular complex | Catalysis | Acts as a reusable heterogeneous catalyst for organic synthesis. | inorgchemres.org |

Historical Development and Milestones in Copper(II) Naphthoate Research

The study of copper(II) carboxylates has a long history, with initial interest spurred by the unusual magnetic properties of copper(II) acetate (B1210297) hydrate (B1144303) in the early 1950s, which defied simple paramagnetic behavior and led to the proposal of the dimeric paddle-wheel structure with its strong metal-metal interaction. This foundational work set the stage for decades of investigation into a vast array of copper(II) carboxylates.

The exploration of naphthoate derivatives of copper(II) is a more recent development, gaining momentum with the rise of materials science and the rational design of coordination polymers and MOFs. Early work on copper(II) carboxylates focused primarily on ligands with simple alkyl and phenyl groups. mdpi.com The transition to larger, more complex aromatic ligands like naphthoate was driven by the desire to create materials with specific structural features, such as increased porosity, enhanced stability, and tailored electronic properties. A significant milestone was the ability to incorporate these ligands into extended networks, moving beyond simple dimeric structures. acs.orgrsc.org The development of advanced characterization techniques, particularly single-crystal X-ray diffraction, has been crucial, allowing for the precise determination of the intricate structures of these complexes and enabling detailed magneto-structural correlations, as exemplified by the work on azido-copper(II)-naphthoate systems. acs.orgmdpi.com The evolution of this research area reflects a broader trend in coordination chemistry: a shift from studying the intrinsic properties of discrete molecules to designing and constructing complex, multi-component functional materials. rsc.org

Structure

3D Structure of Parent

属性

分子式 |

C22H14CuO4 |

|---|---|

分子量 |

405.9 g/mol |

IUPAC 名称 |

copper;naphthalene-2-carboxylate |

InChI |

InChI=1S/2C11H8O2.Cu/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |

InChI 键 |

OHGJVAFVIMGJTE-UHFFFAOYSA-L |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Cu+2] |

产品来源 |

United States |

Synthetic Methodologies and Crystallization Protocols

Direct Synthesis Strategies for Copper(II) 2-Naphthoate (B1225688)

The direct synthesis of Copper(II) 2-naphthoate typically involves the reaction of a copper(II) salt with 2-naphthoic acid or its salt. The final product's structure and dimensionality are highly dependent on the reaction conditions, particularly the solvent system and temperature.

Solvent-Based Precipitation and Crystallization Techniques

Solvent-based methods are the most straightforward approaches to synthesizing this compound. These reactions are generally carried out at or near room temperature and rely on the precipitation of the product from the reaction medium. The choice of solvent is crucial as it can influence the coordination environment of the copper(II) ion and the final crystal structure.

A common method involves the reaction of a copper(II) salt, such as copper(II) nitrate (B79036), with the sodium or potassium salt of 2-naphthoic acid in an aqueous or mixed aqueous-organic solvent system. For instance, a dinuclear copper(II) complex with a paddle-wheel structure, [Cu₂(2-nb)₄(MeOH)₂] (where 2-nb is 2-nitrobenzoate (B253500), a substituted naphthoate), was synthesized by reacting potassium 2-nitrobenzoate with copper(II) nitrate in water, followed by recrystallization from methanol. orientjchem.org This highlights how the solvent from recrystallization (methanol) can be incorporated into the final structure as an axial ligand.

The use of ionic liquids as both solvent and template has also been explored. For example, novel 3-hydroxy-2-naphthoate-based ionic liquids have been synthesized and used for the efficient extraction of heavy metals, including copper(II). frontiersin.orgnih.gov The synthesis of these ionic liquids involves a deprotonation-metathesis reaction, for example, between 3-hydroxy-2-naphthoic acid, potassium hydroxide (B78521), and a phosphonium (B103445) or ammonium (B1175870) chloride in methanol. frontiersin.orgnih.gov

Solvent-induced transformations are another fascinating aspect of crystallization. Different solvents can lead to isomeric products with distinct structural features. For example, in the synthesis of azido-copper(II) coordination polymers with 2-naphthoic acid as a co-ligand, the choice of solvent under hydro(solvo)thermal conditions led to the formation of a 1D chain or a 2D layer isomer. acs.org

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods employ elevated temperatures and pressures to facilitate the reaction and crystallization of this compound complexes. These techniques often lead to the formation of highly crystalline, and sometimes novel, coordination polymers.

Hydrothermal synthesis has been successfully used to create a 1D paddle-wheel copper(II) coordination polymer with a flexible dicarboxylic acid ligand derived from 2-nitrobenzene. researchgate.net In a typical procedure, a mixture of the ligand and a copper(II) salt in water is sealed in a Teflon-lined autoclave and heated. This method can yield microporous structures with interesting host-guest chemistry. researchgate.net

Solvothermal synthesis offers a wider range of solvents, including organic solvents, which can lead to different product structures compared to hydrothermal methods. For instance, dirhodium(II) tetra-μ-(n-naphthoate) complexes have been synthesized via a solvothermal ligand-exchange reaction between dirhodium tetraacetate and n-naphthalenecarboxylic acids in ethanol (B145695) at 413 K. mdpi.com Although this example involves rhodium, the principle is applicable to copper complexes. A solvothermal approach was also used to synthesize an organoclay/copper-based metal-organic framework (MOF) composite by growing a Cu-BTC (copper(II) benzene-1,3,5-tricarboxylate) MOF in the presence of an organoclay. mdpi.com Such methods highlight the versatility of solvothermal synthesis in creating complex, multi-component materials.

Ligand Functionalization and Auxiliary Ligand Incorporation

The properties and structures of this compound complexes can be finely tuned by modifying the 2-naphthoic acid ligand itself or by introducing additional ligands into the coordination sphere of the copper ion.

Synthesis of Substituted 2-Naphthoic Acid Ligands

Introducing functional groups onto the naphthalene (B1677914) ring of 2-naphthoic acid can significantly alter the electronic and steric properties of the ligand, leading to copper complexes with modified structures and reactivity.

A variety of substituted 2-naphthoic acids have been synthesized and used to create copper(II) complexes. For example, 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid have been used to synthesize binary and ternary copper(II) complexes. frontiersin.orgnih.govekb.egasianpubs.orgekb.eg The synthesis of these substituted ligands often involves standard organic reactions. For instance, 1-hydroxy-2-naphthoic acid esters with novel substitution patterns have been synthesized through a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.gov Another example is the synthesis of a new thiourea (B124793) ligand, [1-phenyl-3-naphthoyl-2-thiourea], from 2-naphthoic acid in a three-step process, which was then used to form a distorted octahedral copper(II) complex. jgpt.co.in

The following table summarizes some examples of substituted 2-naphthoic acid ligands and the resulting copper(II) complexes.

| Substituted 2-Naphthoic Acid Ligand | Copper(II) Complex Example | Reference |

| 1-Hydroxy-2-naphthoic acid | Binary and ternary complexes with various metal ions including Cu(II) | ekb.egekb.eg |

| 3-Hydroxy-2-naphthoic acid | Binary and ternary complexes with various metal ions including Cu(II) | frontiersin.orgnih.govasianpubs.org |

| 2-Nitrobenzoic acid (as a substituted benzoic acid) | Dinuclear paddle-wheel complex [Cu₂(2-nb)₄(MeOH)₂] | orientjchem.org |

| [1-phenyl-3-naphthoyl-2-thiourea] | Distorted octahedral complex | jgpt.co.in |

| 4-formyl-3-hydroxy-2-naphthoic acid | Binuclear and mononuclear thiosemicarbazone complexes | researchgate.net |

Chelation with Polydentate Naphthoate Derivatives

Polydentate ligands derived from 2-naphthoic acid can form highly stable and structurally diverse copper(II) complexes. These ligands often incorporate additional donor atoms, such as nitrogen, which can coordinate to the copper center.

An example is the synthesis of a new asymmetrically substituted ONOO Schiff base ligand, N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoic acid (nancH₂), from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) and 3-amino-2-naphthoic acid. This ligand reacts with copper(II) acetate (B1210297) to form a one-dimensional homometallic chain, [CuII(nanc)]n. proquest.com In this complex, the copper(II) ions are in a distorted square planar geometry, coordinated by the tridentate [ONO] donor set from one ligand and an oxygen from a bridging carboxylate group of a second ligand. proquest.com

Another example involves the synthesis of new copper(II) thiosemicarbazone complexes derived from 4-formyl-3-hydroxy-2-naphthoic acid. researchgate.net In these complexes, the mono-deprotonated ligand coordinates to the copper(II) ion in a tridentate fashion through the phenolic oxygen, azomethine nitrogen, and thiol sulfur atoms. researchgate.net

Role of Ancillary Ligands in Modulating Complex Formation

The introduction of ancillary ligands can prevent the formation of simple paddle-wheel dimers and lead to the assembly of more complex architectures. For example, the reaction of copper(II) 2-nitrobenzoate with different N-donor ligands such as γ-picoline, β-picoline, and triethanolamine (B1662121) (H₂tea) resulted in three novel copper(II) complexes with distinct structures. rsc.org The presence of the H₂tea ligand, for instance, promoted the formation of a dinuclear molecule with two bridging oxygen atoms. rsc.org

The effect of N-ancillary ligands on the structure and nuclearity has also been demonstrated in copper(II)-pyrazolecarboxylate complexes. rsc.org Depending on the presence and type of ancillary ligand (imidazole, 4,4'-bipyridine, or 1,10-phenanthroline), mononuclear, dinuclear, 1D polymeric, or trinuclear complexes were obtained. rsc.org Similarly, in the synthesis of heteroleptic Cu(II) carboxylates, substituted pyridines were used as auxiliary ligands along with substituted phenylacetic acids as primary ligands, resulting in complexes with enhanced pharmacological potency. nih.gov

The following table provides examples of how different ancillary ligands can modulate the structure of copper(II) carboxylate complexes.

| Primary Ligand | Ancillary Ligand | Resulting Complex Structure | Reference |

| 2-Nitrobenzoate | γ-Picoline | Mononuclear complex | rsc.org |

| 2-Nitrobenzoate | β-Picoline | Mononuclear complex with water molecules | rsc.org |

| 2-Nitrobenzoate | Triethanolamine (H₂tea) | Dinuclear complex | rsc.org |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | Imidazole | Mononuclear complex | rsc.org |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | 4,4'-Bipyridine | 1D polymer | rsc.org |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | 1,10-Phenanthroline | Trinuclear complex | rsc.org |

Solvent-Induced Syntheses and Crystal Growth Optimization

The role of the solvent system is paramount in the synthesis of coordination polymers, often dictating the final structure and properties of the material. In the case of copper(II) complexes involving 2-naphthoic acid (2-na) as a ligand, the solvent can induce the formation of different isomers and coordination geometries.

A notable example involves the synthesis of three distinct azido-copper(II) coordination polymers using 2-naphthoic acid as a co-ligand. acs.org The selection of the solvent system under hydro(solvo)thermal conditions was critical in isolating two isomeric compounds, [Cu(2-na)(N₃)] (Compound 1) and [Cu(2-na)(N₃)] (Compound 2). acs.org These compounds, despite having the same chemical formula, exhibit different structures: Compound 1 forms a one-dimensional (1D) chain, while Compound 2 assembles into a two-dimensional (2D) layer. acs.orgacs.org

Further investigation demonstrated that a third compound, [Cu(2-na)(N₃)(C₂H₅OH)] (Compound 3), could be synthesized through a solvent-induced single-crystal-to-single-crystal transformation. acs.org This was achieved by soaking single crystals of Compound 1 in ethanol, which resulted in the formation of green stripe crystals of Compound 3. acs.org This transformation highlights the dynamic nature of these crystalline materials and provides a method for optimizing crystal growth and isolating specific structural forms. Density functional theory (DFT) calculations revealed that the 2D layered structure (Compound 2) is the more thermodynamically stable state, while the 1D chain (Compound 1) exists in a metastable state. acs.org

The coordination environment of the copper(II) ion is directly influenced by the solvent, leading to tetra-, penta-, and hexa-coordination geometries across the three compounds. acs.orgacs.org This structural diversity, driven by solvent choice, is a key strategy for optimizing the crystal growth of functional materials.

| Compound | Synthesis Condition | Resulting Structure | Cu(II) Coordination |

| [Cu(2-na)(N₃)] (Isomer 1) | Specific hydro(solvo)thermal solvent system | 1D Chain | Tetra-coordinate |

| [Cu(2-na)(N₃)] (Isomer 2) | Different hydro(solvo)thermal solvent system | 2D Layer | Penta-coordinate |

| [Cu(2-na)(N₃)(C₂H₅OH)] | Soaking crystals of Isomer 1 in ethanol | 1D Chain with triple bridge | Hexa-coordinate |

Self-Assembly Approaches in Supramolecular Construction

The principle of molecular self-assembly, where molecules spontaneously organize into ordered structures, is a powerful tool for building complex supramolecular architectures from copper(II) carboxylate units. clarku.eduresearchgate.net The 2-naphthoate ligand, in conjunction with copper(II) ions, can act as a building block in the creation of higher-order structures, including metal-organic frameworks (MOFs) and coordination polymers. clarku.edursc.org

The self-assembly process is driven by a combination of coordination bonds between the copper ions and the carboxylate groups of the naphthoate ligands, as well as weaker intermolecular interactions such as hydrogen bonding and C-H···π interactions. rsc.orgmdpi.com These interactions guide the assembly of the individual molecular components into well-defined one-, two-, or three-dimensional networks. mdpi.com

For instance, the use of Schiff base ligands derived from naphthoic acid derivatives in copper(II) coordination chemistry demonstrates the serendipitous assembly approach to generate 1D coordination polymers. clarku.edu In these structures, the carboxylate group of the ligand often acts as a bridge, linking adjacent copper(II) centers to propagate the chain. clarku.edu

In a related example using copper(II) 1-naphthoate (B1232437), supramolecular interactions were key in constructing porphyrin-based metal-organic frameworks. rsc.org Two-dimensional sheets of copper(II) 1-naphthoate with a paddlewheel structure were interconnected through C-H···π interactions between the naphthoate groups of adjacent sheets. rsc.org Although this specific example uses the 1-naphthoate isomer, the principles of self-assembly via non-covalent interactions are directly applicable to systems involving this compound. The ability to control these self-assembly processes is crucial for designing materials with specific network topologies for applications in areas like gas separation. rsc.org

| Supramolecular System | Key Ligands | Driving Interactions | Resulting Architecture |

| Azido-Cu(II) Coordination Polymers | 2-Naphthoic acid, Azide (B81097) | Coordination bonds, Solvent influence | 1D chains and 2D layers acs.orgacs.org |

| Porphyrin-based MOF | Copper(II) 1-naphthoate, Tetrapyridyl porphine | Coordination bonds, C-H···π interactions | 2D sheets forming a 3D supramolecular network rsc.org |

| 1D Homometallic Chain | Schiff base from 2-hydroxy-1-naphthaldehyde and 3-amino-2-naphthoic acid | Coordination bonds (bridging carboxylate) | 1D uniform chain clarku.edu |

| Diverse Supramolecular Architectures | Double Schiff base ligands, various anions (e.g., N₃⁻, OH⁻) | Coordination bonds, Hydrogen bonds | 1D, 2D, and 3D structures with diverse nuclearities mdpi.com |

Structural Elucidation and Coordination Geometry

Single-Crystal X-ray Diffraction Analysis

The coordination geometry of the copper(II) ion in complexes involving the 2-naphthoate (B1225688) ligand is not uniform and can be influenced by factors such as the solvent used during synthesis and the presence of other co-ligands. acs.orgnih.gov Documented geometries include tetra-, penta-, and hexa-coordination. acs.orgnih.gov

In specific derivatives, a variety of coordination environments have been identified:

Distorted Square Planar: In a one-dimensional homometallic chain featuring a Schiff base ligand derived from 3-amino-2-naphthoic acid, the Cu(II) ions adopt a distorted square planar geometry. mdpi.comclarku.edu This geometry is confirmed by a τ₄ descriptor of 0.22, which is very close to the ideal value of 0.00 for a perfect square planar arrangement. mdpi.com

Square Pyramidal: Some crystal structures exhibit a square pyramidal geometry around the copper(II) center. tsijournals.comresearchgate.net For instance, in a complex involving a tridentate Schiff base and a thiocyanate (B1210189) group, the Cu(II) ion displays a square pyramidal coordination. ijcrcps.com Another mononuclear complex with a thiosemicarbazone ligand derived from 4-formyl-3-hydroxy-2-naphthoic acid also shows the copper ion in a square-pyramidal structure. researchgate.netresearchgate.net

Distorted Tetrahedral: While less common, highly distorted tetrahedral geometries have also been suggested for certain copper(II) chelates with 2-naphthoate derivatives. researchgate.net

Distorted Octahedral: In coordination polymers where the copper centers are part of two different one-dimensional chains, the Cu(II) atoms can exhibit two distinct octahedral coordination geometries. nih.gov

The carboxylate group of the 2-naphthoate ligand is a versatile bridging unit, capable of connecting copper centers in various ways to form polynuclear or polymeric structures. nih.gov One of the key bridging modes identified is the syn,anti-η¹:η¹:μ conformation. mdpi.comclarku.edu In this mode, the carboxylate group bridges neighboring Cu(II) ions, with one oxygen atom coordinating to one copper center and the second oxygen atom coordinating to an adjacent copper center. This specific bridging topology is crucial in the formation of one-dimensional chains. mdpi.comclarku.edu This syn,anti bridging mode has been noted to facilitate either weak ferromagnetic or antiferromagnetic interactions, depending on the planarity of the Cu-O-C-O-Cu pathway. mdpi.comclarku.edu

Detailed analysis of bond lengths and angles within the copper coordination sphere provides quantitative insight into the geometry. In the case of the distorted square planar complex [CuII(nanc)]n, where nancH₂ is a Schiff base ligand derived from 2-naphthoic acid, the coordination angles around the copper center range from 87.21(9)° to 93.17(9)°, with a sum of 363.76°, confirming the distorted planar geometry. mdpi.com The Cu-O and Cu-N bond lengths in various copper(II) complexes typically fall within the range of 1.924 Å to 2.154 Å. ijcrcps.com

Table 1: Selected Bond Distances and Angles for [CuII(nanc)]n

| Bond/Angle | Value | Reference |

|---|---|---|

| Cu1-O1 | 1.917(2) Å | mdpi.com |

| Cu1-O2 | 1.942(2) Å | mdpi.com |

| Cu1-N1 | 1.947(2) Å | mdpi.com |

| O1-Cu1-N1 | 93.17(9)° | mdpi.com |

| O1-Cu1-O2 | 172.95(9)° | mdpi.com |

| N1-Cu1-O2 | 87.21(9)° | mdpi.com |

Table 2: Crystallographic Data for Copper(II) 2-Naphthoate Derivatives

| Parameter | Cu(C₃H₃N₂)₅₂ · H₂O | [CuII(nanc)]n |

|---|---|---|

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P -1 ugr.es | P2₁2₁2₁ clarku.edu |

| a (Å) | 9.6494(5) ugr.es | - |

| b (Å) | 9.7973(5) ugr.es | - |

| c (Å) | 20.9116(12) ugr.es | - |

| α (°) | 78.132(3) ugr.es | 90 |

| β (°) | 87.613(3) ugr.es | 90 |

| γ (°) | 77.656(3) ugr.es | 90 |

| Volume (ų) | 1889.95(18) ugr.es | - |

| Temperature (K) | 296(2) ugr.es | - |

Supramolecular Architecture and Extended Structures

Beyond the individual molecule, this compound complexes often form extended, ordered structures known as coordination polymers. These supramolecular assemblies are built through the propagation of coordination bonds in one, two, or three dimensions.

This compound and its derivatives frequently assemble into one-dimensional (1D) coordination polymers. acs.orgnih.govmdpi.comclarku.edu These chain-like structures are formed when the 2-naphthoate ligand, or a co-ligand, systematically bridges multiple copper(II) centers. mdpi.comclarku.edu For example, in the [CuII(nanc)]n complex, the carboxylato group of the ligand adopts a syn,anti bridging mode that links adjacent Cu(II) ions, resulting in the formation of a uniform 1D chain that propagates along a specific crystallographic axis. mdpi.comclarku.edu In other cases, co-ligands like azido (B1232118) groups can also facilitate the formation of 1D chains with different bridging topologies. acs.orgnih.gov The formation of these 1D polymers is a hallmark of the coordination chemistry of this compound. tsijournals.comtandfonline.com

Table of Compound Names Mentioned

| Abbreviation/Systematic Name | Full Chemical Name |

|---|---|

| This compound | copper(2+) bis(naphthalene-2-carboxylate) nih.gov |

| [Cu(2-na)(N₃)] | catena-poly[copper(II)-μ-azido-μ-(2-naphthoato)] acs.orgnih.gov |

| [CuII(nanc)]n | catena-poly[copper(II)-μ-(N-(2′-hydroxy-1′-naphthylidene)-3-amino-2-naphthoato)] mdpi.comclarku.edu |

| Cu(C₃H₃N₂)₅₂ · H₂O | pentakis(imidazole-N)copper(II) bis(3-hydroxy-2-naphthoate) hydrate (B1144303) ugr.es |

Construction of Two-Dimensional (2D) Layered Coordination Networks

Copper(II) ions and naphthoate ligands have demonstrated a propensity for assembling into two-dimensional (2D) layered structures. These networks are a form of coordination polymer where the metal centers are linked by the organic ligands to extend infinitely in two dimensions.

One common motif involves the formation of dinuclear copper(II) paddlewheel units, which then act as secondary building units (SBUs). These SBUs, where two copper atoms are bridged by four carboxylate groups, can be linked by other ligands to form extended sheets. For example, in porphyrin-based frameworks, H₂TPyP (5,10,15,20-tetra-4-pyridyl-21H,23H-porphine) units can be tetragonally connected through copper paddlewheel clusters, resulting in an infinite 2D sheet structure. rsc.org

The dimensionality of the resulting network can be influenced by the specific reaction conditions and the choice of co-ligands. In a solvent-induced system using 2-naphthoic acid (2-na) and an azide (B81097) (N₃⁻) co-ligand, different polymorphs can be isolated. acs.org One such polymorph, [Cu(2-na)(N₃)], exhibits a two-dimensional (2D) layered structure involving an end-to-end (EE) azido bridging mode. acs.org This demonstrates that the 2-naphthoate ligand, in concert with other small bridging ligands, can effectively propagate a network in two dimensions. acs.org While some studies utilize the isomeric 1-naphthoate (B1232437), the principles of forming 2D networks are analogous, with [Cu(1-naphthoate)(N₃)]n also being reported as a 2D azido copper network. at.ua

| Compound/System | Bridging Ligands | Structural Feature | Reference |

| [Cu(2-na)(N₃)] | 2-naphthoate, EE-azide | 2D layered network | acs.org |

| Cu-TPyP MOF | 1-naphthoate, TPyP | Infinite 2D sheets from paddlewheel SBUs | rsc.org |

| [Cu(1-naphthoate)(N₃)]n | 1-naphthoate, azide | 2D network with (4,4) topology | at.ua |

Metal-Organic Frameworks (MOFs) Based on Copper(II) Naphthoates

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials built from metal nodes and organic linkers. Copper(II) naphthoates serve as key components in the construction of these advanced materials. rsc.orgrsc.org Porphyrin-based MOFs, for instance, have been synthesized using copper(II) 1-naphthoate, where the complexation results in a two-dimensional lattice structure. rsc.orgrsc.org In these systems, the copper naphthoate often forms the classic paddlewheel SBU, which links the larger organic porphyrin units. rsc.org

Beyond being a primary building block, 2-naphthoic acid has found a sophisticated application as a "rigid modulator" in the synthesis of other MOFs. chinesechemsoc.org Modulators are compounds added during MOF synthesis to compete with the primary linker, influencing crystal growth and defect formation. The use of 2-naphthoic acid as a modulator in the synthesis of HP-UiO-66-NH₂ resulted in the creation of hierarchical pores, with a wide pore size distribution extending into the mesoporous range (up to 48 nm). chinesechemsoc.org This demonstrates a crucial role for 2-naphthoic acid in engineering the porosity of functional materials, moving beyond simple microporosity to create more complex, hierarchical systems. chinesechemsoc.org

The potential of copper-based MOFs is vast, with applications in gas storage and catalysis. rsc.org The ability to precisely control the structure, as demonstrated by the inclusion of naphthoate ligands, is fundamental to tuning these properties. rsc.org

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions, π-π Stacking) in Crystal Packing

The final solid-state arrangement, or crystal packing, of this compound complexes is heavily influenced by a variety of non-covalent intermolecular interactions. These weaker forces, including hydrogen bonds, C-H···π interactions, and π-π stacking, dictate how individual molecules or coordination polymer layers are arranged relative to one another.

In a porphyrin-based MOF constructed with copper(II) 1-naphthoate, the 2D lattice sheets are interconnected primarily through C-H···π interactions. rsc.org These interactions occur between the C-H bonds of the 1-naphthoate groups on one layer and the aromatic π-system of a naphthoate group on an adjacent layer, with interaction distances measured between 2.46–2.68 Å. rsc.org

In other copper(II) coordination compounds, hydrogen bonding is a dominant force in building supramolecular architectures. For example, C—H⋯O hydrogen bonds can link individual metal complexes into ribbons, which are then further connected into two-dimensional arrays. ntu.edu.sg The stability of these arrays can be further enhanced by weak π–π stacking interactions between aromatic rings. ntu.edu.sg Three-dimensional frameworks can also be formed through a combination of intermolecular hydrogen bonding (such as N-H···Cl and C-H···Cl) and π⋯π supramolecular interactions between neighboring ligands. nih.gov While a study involving copper(II), a different co-ligand, and 2-naphthoic acid did not result in a supramolecular structure due to the coordination of water molecules in the apical positions, it highlights the delicate balance of competing interactions that determines the final crystal structure. tsijournals.com

| Interaction Type | Description | Example System | Reference |

| C-H···π Interactions | Between C-H bonds and aromatic π systems of adjacent naphthoate groups. | Cu-naphthoate P-MOF | rsc.org |

| Hydrogen Bonding | C-H···O bonds linking complexes into ribbons and 2D arrays. | Copper(II) 2-nitrobenzoate (B253500) complex | ntu.edu.sg |

| π-π Stacking | Face-to-face stacking of aromatic rings, providing additional stabilization. | Copper(II) 2-nitrobenzoate complex | ntu.edu.sg |

Dinuclear, Trinuclear, and Tetranuclear Core Arrangements

While copper(II) carboxylates most commonly form dinuclear paddle-wheel structures, the versatility of copper coordination chemistry allows for the assembly of higher nuclearity clusters, including trinuclear and tetranuclear cores. nih.govresearchgate.net The final nuclearity is often controlled by the strategic use of ancillary ligands that can bridge multiple metal centers in specific geometries. nih.gov

Dinuclear Cores : The quintessential dinuclear copper(II) carboxylate is the paddlewheel structure, [Cu₂(μ-O₂CR)₄L₂]. researchgate.net In more complex systems, a dinucleating ligand can trap two copper(II) ions, which are then bridged by other groups like isophthalate, resulting in a μ-alkoxide and μ-isophthalate-bridged dimeric [Cu₂] core. nih.gov In such a structure, both copper ions might adopt a five-coordinate distorted-square-pyramidal geometry. nih.gov

Trinuclear Cores : A triangular [Cu₃] core can be formed where a μ-alcohol-bridged dinuclear [Cu₂] unit is linked to a third copper species ([CuCl₂]) by two carboxylate groups in a syn-anti bridging mode. nih.gov This results in a complex where the copper ions display different coordination geometries, such as two distorted-square-pyramidal and one distorted-square-planar. nih.gov

Tetranuclear Cores : Tetrameric [Cu₄] cores can be assembled with even greater complexity. One example features a core where two copper ions are in a distorted-octahedral environment, one is in a distorted-trigonal-bipyramidal environment, and the fourth is in a square-planar environment. nih.gov Other tetranuclear arrangements include chair-like-type hydroxy-bridged Cu₄ clusters, which can act as secondary building units for larger polymers. mdpi.com Research into other copper Schiff-base complexes has shown the existence of even larger arrangements, such as heptanuclear and decanuclear clusters, showcasing the vast possibilities in copper coordination chemistry. mdpi.com

| Core Type | Bridging Ligands | Cu(II) Coordination Geometries | Reference |

| Dinuclear [Cu₂] | μ-alkoxide, μ-isophthalate | Distorted-square-pyramidal | nih.gov |

| Trinuclear [Cu₃] | μ-alcohol, μ-carboxylate | Distorted-square-pyramidal, Distorted-square-planar | nih.gov |

| Tetranuclear [Cu₄] | μ-alkoxide, μ-phthalate, chloride | Distorted-octahedral, Distorted-trigonal-bipyramidal, Square-planar | nih.gov |

Spectroscopic and Spectrometric Characterization

Infrared (IR) Spectroscopy for Vibrational Modes and Ligand Coordination

Infrared (IR) spectroscopy is a fundamental technique for probing the coordination of the 2-naphthoate (B1225688) ligand to the copper(II) center. The analysis focuses on the vibrational frequencies of the carboxylate group. Upon complexation, the broad band corresponding to the –OH group of the free 2-naphthoic acid (typically found around 3000 cm⁻¹) disappears, indicating the deprotonation of the carboxylic acid and the formation of a copper-oxygen bond. nih.gov

The most significant information is derived from the positions of the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate moiety. The separation between these two frequencies, Δν = νₐₛ(COO) - νₛ(COO), is diagnostic of the carboxylate's coordination mode. nih.govnih.gov For Copper(II) 2-naphthoate, which typically forms a dimeric "paddle-wheel" structure, the 2-naphthoate ligands act as bridging bidentate ligands. This coordination mode is characterized by a Δν value in the range of 170–250 cm⁻¹. nih.gov The presence of new bands in the fingerprint region (around 500 cm⁻¹) can be attributed to Cu-O bond vibrations, further confirming complexation. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| ν(OH) of free acid | ~3000 (broad) | Disappears upon deprotonation and coordination to Cu(II). nih.gov |

| νₐₛ(COO) | ~1608 | Asymmetric stretching of the coordinated carboxylate group. mdpi.com |

| νₛ(COO) | ~1414 | Symmetric stretching of the coordinated carboxylate group. mdpi.com |

| Δν [νₐₛ(COO) - νₛ(COO)] | ~194 | Indicates a bridging bidentate coordination mode, characteristic of dimeric copper(II) carboxylates. nih.gov |

| ν(Cu-O) | ~500 | Confirms the formation of a copper-oxygen bond. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solution Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound complex. The spectra of dimeric copper(II) carboxylates are typically characterized by two main absorption bands. mdpi.com

Band I: A broad, relatively weak absorption band observed in the visible to near-infrared (NIR) region, typically around 700-750 nm. mdpi.com This band is assigned to d-d electronic transitions within the copper(II) ion, which has a d⁹ electron configuration. The position of this band is indicative of a distorted square pyramidal or octahedral geometry around the copper centers. swst.org

Band II: A more intense absorption, usually appearing as a shoulder in the near-UV region around 360-375 nm. mdpi.com This band is not a d-d transition but is attributed to a ligand-to-metal charge transfer (LMCT), specifically from the oxygen lone-pair orbitals of the carboxylate bridges to the vacant d-orbital on the copper. This band is considered a hallmark of the dimeric paddle-wheel structure of copper(II) carboxylates. mdpi.com

| Band | Approximate λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Band I | ~706 | Low | d-d transitions (dxz, dyz → dx²-y²). mdpi.com |

| Band II | ~360 (shoulder) | Moderate | Ligand-to-Metal Charge Transfer (LMCT), characteristic of the dimeric structure. mdpi.com |

Electron Spin Resonance (ESR) Spectroscopy for Copper(II) Electronic States

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful tool for studying paramagnetic species like Cu(II). For dimeric copper(II) carboxylates such as this compound, the two S=1/2 copper centers are antiferromagnetically coupled, resulting in a singlet ground state (S=0, ESR-inactive) and a triplet excited state (S=1, ESR-active). researchgate.netnih.gov

The ESR spectrum of a polycrystalline sample is therefore characteristic of a triplet state and is described by a spin Hamiltonian that includes the electron Zeeman interaction and the zero-field splitting (ZFS). The ZFS arises from the magnetic dipole-dipole interaction between the two copper ions and splits the triplet state into a doublet (Mₛ = ±1) and a singlet (Mₛ = 0) in the absence of an external magnetic field.

The spectrum is characterized by the following parameters:

g-values (g∥ and g⊥): These reflect the anisotropic nature of the electronic environment around the copper ions. oup.comlibretexts.org

Zero-Field Splitting Parameter (D): This parameter is a measure of the magnitude of the dipole-dipole interaction and is related to the distance between the two copper ions. researchgate.netoup.com

Hyperfine Splitting (A∥ and A⊥): The interaction of the electron spin with the nuclear spin of copper (I=3/2) results in hyperfine splitting, which can sometimes resolve into a seven-line pattern (2nI+1 = 2(2)(3/2)+1 = 7) centered around g∥. researchgate.net

The presence of a small amount of monomeric Cu(II) impurity is common and can be identified by a separate, simpler S=1/2 signal in the g≈2 region. nih.gov

| ESR Parameter | Typical Value for Dimeric Cu(II) Carboxylates | Interpretation |

|---|---|---|

| g∥ | ~2.3 - 2.4 | Component of the g-tensor parallel to the Cu-Cu axis. oup.com |

| g⊥ | ~2.05 - 2.09 | Component of the g-tensor perpendicular to the Cu-Cu axis. oup.com |

| D (cm⁻¹) | ~0.3 - 0.4 | Zero-field splitting parameter, indicating the strength of the magnetic dipole interaction between the two Cu(II) ions. researchgate.netoup.com |

| A∥ (Gauss) | ~60 - 80 | Hyperfine coupling constant parallel to the principal axis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Precursors and Solution Studies

Direct NMR analysis of the paramagnetic this compound complex is generally not feasible due to severe line broadening caused by the unpaired electron of the Cu(II) ion. However, NMR spectroscopy is an indispensable tool for characterizing the diamagnetic ligand precursor, 2-naphthoic acid.

The ¹H NMR spectrum of 2-naphthoic acid shows characteristic signals for the aromatic protons of the naphthalene (B1677914) ring system. The most downfield signal is typically the carboxylic acid proton, which appears as a broad singlet. Upon formation of the copper(II) complex, this acidic proton is lost, and its corresponding signal vanishes from the spectrum, providing clear evidence of coordination.

| Proton | Approximate Chemical Shift (δ, ppm) of 2-Naphthoic Acid | Change Upon Complexation |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12 (broad singlet) | Signal disappears. |

| Aromatic Protons (Ar-H) | 7.5 - 8.7 | Signals may shift slightly and broaden in the presence of the paramagnetic complex. |

Note: Specific assignments for the seven aromatic protons of 2-naphthoic acid can be complex due to spin-spin coupling. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry of copper(II) carboxylates often involves thermal decomposition and reduction of Cu(II) to Cu(I) within the mass spectrometer's ion source. cdnsciencepub.comcdnsciencepub.com Consequently, the observed spectra typically correspond to gas-phase copper(I) species, not the intact copper(II) complex. For aryl carboxylates like this compound, the vapor phase species is predominantly a dimeric copper(I) carboxylate, [Cu₂(O₂CR)₂]. cdnsciencepub.com

The fragmentation of this dimeric molecular ion proceeds through two main pathways, analogous to what is observed for copper(I) benzoate: cdnsciencepub.comcdnsciencepub.com

Loss of a Carboxylate Radical: The initial fragmentation involves the loss of a 2-naphthoate radical (C₁₀H₇COO•) to form an even-electron fragment ion, [Cu₂(O₂CC₁₀H₇)]⁺. This is often a dominant peak in the spectrum. cdnsciencepub.com

Decarboxylation and Aryl Migration: A parallel pathway involves the loss of carbon dioxide (CO₂) from the molecular ion, accompanied by the migration of the naphthyl group to a copper center. This rearrangement results in ions containing copper-carbon bonds, such as [Cu₂(O₂CC₁₀H₇)(C₁₀H₇)]⁺•. cdnsciencepub.comcdnsciencepub.com Further fragmentation can lead to ions like [Cu₂(C₁₀H₇)]⁺. The presence of ions containing Cu-C bonds is characteristic of aryl carboxylates. cdnsciencepub.com

| Ion (R = 2-naphthyl) | Proposed Formula | Fragmentation Pathway |

|---|---|---|

| [Cu₂(O₂CR)₂]⁺• | [C₂₂H₁₄Cu₂O₄]⁺• | Molecular ion of the dimeric copper(I) species. cdnsciencepub.com |

| [Cu₂(O₂CR)]⁺ | [C₁₁H₇Cu₂O₂]⁺ | Loss of a carboxylate radical (RCOO•). cdnsciencepub.comcdnsciencepub.com |

| [Cu₂(O₂CR)R]⁺• | [C₂₁H₁₄Cu₂O₂]⁺• | Loss of CO₂ with aryl migration. cdnsciencepub.com |

| [Cu₂R]⁺ | [C₁₀H₇Cu₂]⁺ | Further fragmentation from the aryl migration pathway. cdnsciencepub.com |

Magnetic Properties and Magneto Structural Correlations

Temperature-Dependent Magnetic Susceptibility Measurements

The magnetic susceptibility of a material provides insight into how it responds to an applied magnetic field. For copper(II) complexes, which are paramagnetic due to the d⁹ electron configuration of the Cu(II) ion, temperature-dependent magnetic susceptibility measurements are crucial for characterizing the nature and strength of magnetic interactions between adjacent metal centers.

For instance, in a study of copper(II) 2,6-dimethoxybenzoate, the magnetic moment was found to decrease from 1.47 µB at 303 K to 0.46 µB at 76 K, a value significantly lower than the spin-only moment of 1.73 µB for a d⁹ system. This temperature dependence is characteristic of a dimeric structure with antiferromagnetically coupled paramagnetic centers. researchgate.net

Conversely, some copper(II) coordination polymers may exhibit ferromagnetic interactions, where the magnetic moments of adjacent copper(II) ions align parallel to each other. In such cases, the product of magnetic susceptibility and temperature (χT) increases as the temperature is lowered, indicating a stabilization of the higher spin state. mdpi.com

| Temperature (K) | Magnetic Susceptibility (χ) | Effective Magnetic Moment (µeff) (µB) |

|---|---|---|

| 303 | Higher | 1.47 |

| 76 | Lower | 0.46 |

Analysis of Exchange Interactions (e.g., Ferromagnetic, Antiferromagnetic)

The magnitude of the exchange interaction in dimeric copper(II) carboxylates can be estimated by the energy separation between the singlet (S=0) and triplet (S=1) states, denoted as -2J. tandfonline.com For many copper(II) acetate (B1210297) and formate (B1220265) dimers, these values are on the order of 300-500 cm⁻¹, indicating strong antiferromagnetic coupling. tandfonline.com In the case of copper(II) 2,3,4-trimethoxybenzoate, a dinuclear cluster, an antiferromagnetic interaction with a 2J value of -272 cm⁻¹ was observed. mdpi.com

In contrast, ferromagnetic interactions are also possible. For example, a dicopper(II) oxamate (B1226882) complex bridged by carboxylate groups was found to exhibit ferromagnetic coupling with a J value of +0.829 cm⁻¹. rsc.org Similarly, a one-dimensional copper(II) coordination polymer with mixed azido (B1232118) and syn-syn carboxylato bridges showed ferromagnetic coupling with a J value of +44.29 cm⁻¹. mdpi.com

The nature of the exchange interaction is highly dependent on the electronic structure of the bridging carboxylato ligand and the geometry of the coordination sphere around the copper(II) ions. tandfonline.comnih.gov

| Compound | Exchange Coupling Constant (J) (cm⁻¹) | Type of Interaction |

|---|---|---|

| Copper(II) 2,3,4-trimethoxybenzoate (dinuclear) | -136 | Antiferromagnetic |

| Dicopper(II) oxamate complex | +0.829 | Ferromagnetic |

| 1D Cu(II) polymer with azido/carboxylate bridges | +44.29 | Ferromagnetic |

Observation of Metamagnetic Behavior and Spin Glass Phenomena

In more complex structures, such as coordination polymers, interesting magnetic phenomena like metamagnetism and spin glass behavior can be observed. Metamagnetism is characterized by a sudden increase in magnetization at a critical applied magnetic field, indicating a transition from an antiferromagnetic to a ferromagnetic-like state. This behavior arises from the competition between weaker antiferromagnetic interactions (typically between chains or layers) and stronger ferromagnetic interactions (within the chains or layers).

A layered copper(II) complex with phenylmalonate carboxylate bridges exhibits metamagnetic behavior. researchgate.net At low temperatures and low applied magnetic fields, the compound is in an antiferromagnetic state due to weak interlayer antiferromagnetic interactions. However, as the magnetic field is increased beyond a critical value (Hc = 130 G), it overcomes the antiferromagnetic coupling, and the material transitions to a state with higher magnetization, characteristic of the intralayer ferromagnetic interactions. researchgate.net A similar field-induced metamagnetic transition from an antiferromagnetic to a ferromagnetic state has also been observed in a one-dimensional copper(II) coordination polymer. mdpi.com

Spin glass behavior is another complex magnetic phenomenon that can occur in coordination polymers. It is characterized by a disordered magnetic state where the spins are "frozen" in random orientations below a certain temperature. This can arise from frustration in the magnetic interactions, where competing ferromagnetic and antiferromagnetic interactions prevent the establishment of a long-range ordered magnetic state. While not commonly reported for simple copper(II) carboxylates, spin-glass-like states have been observed in other coordination polymers, such as a cobalt-based system, arising from the competition between intrachain antiferromagnetic and interchain ferromagnetic interactions. nih.govresearchgate.net

Correlation Between Structural Parameters and Magnetic Coupling

The magnetic properties of copper(II) carboxylates are intimately linked to their crystal structures. Several key structural parameters have been identified that influence the nature and magnitude of the magnetic coupling.

For dimeric copper(II) carboxylates, the Cu-Cu distance is a critical factor. In a series of dinuclear copper(II) complexes with syn-syn carboxylate bridges, the Cu-Cu separation is typically around 2.6 Å. mdpi.comsemanticscholar.org The strength of the antiferromagnetic coupling is highly sensitive to this distance, as it affects the overlap of the magnetic orbitals.

The coordination geometry around the copper(II) ions also plays a significant role. tandfonline.com A deformation from a square pyramidal to a trigonal bipyramidal geometry has been shown to decrease the strength of the antiferromagnetic interaction. tandfonline.com The bending of the carboxylato bridge can also impact the magnetic coupling by altering the orbital pathways for superexchange. tandfonline.com

In bridged systems, the bridging angle is a key determinant of the magnetic coupling. For instance, in dichloro-bridged dinuclear copper(II) complexes, the ferromagnetic coupling has been observed to decrease with an increasing Cu-Cl-Cu bridging angle. nih.gov

| Structural Parameter | Effect on Magnetic Coupling | Example System |

|---|---|---|

| Cu-Cu Distance | Shorter distances generally lead to stronger antiferromagnetic coupling. | Dimeric Copper(II) Carboxylates |

| Coordination Geometry | Deformation from square pyramidal to trigonal bipyramidal decreases antiferromagnetic coupling. | Dimeric Copper(II) Carboxylates |

| Bridging Angle | Can tune the magnetic interaction from ferromagnetic to antiferromagnetic. | Bridged Dinuclear Copper(II) Complexes |

Quantum Heisenberg Ferromagnet (QHFM) Chain Modeling

For copper(II) carboxylate complexes that form one-dimensional chain-like structures, their magnetic behavior can often be modeled using the Quantum Heisenberg Ferromagnet (QHFM) chain model. This model describes the magnetic interactions between adjacent spins in a one-dimensional lattice.

In a study of a one-dimensional homometallic chain of a copper(II) complex with a carboxylate-bridged structure, the magnetic susceptibility data was successfully fitted to a 1D quantum Heisenberg ferromagnetic chain model. researchgate.net The fitting of the experimental data to this model yielded a positive exchange coupling constant (J = +12.3 K), confirming the presence of ferromagnetic interactions between the S = 1/2 Cu(II) ions along the chain. researchgate.net

The Heisenberg model can also be applied to antiferromagnetic chains. For a µ-aqua-bridged copper(II) chain molecule, the magnetic data was analyzed using a model for a Heisenberg 1D chain, which revealed a weak antiferromagnetic interaction (J = -0.21 cm⁻¹) between the copper(II) ions. mdpi.com The applicability of the Heisenberg model is crucial for quantitatively understanding the magnetic exchange in these low-dimensional systems.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of transition metal complexes with a good balance between accuracy and computational cost.

DFT calculations would be initiated by performing a geometry optimization of the Copper(II) 2-naphthoate (B1225688) molecule. This process determines the lowest energy arrangement of the atoms, providing theoretical predictions of bond lengths and angles. For a dimeric paddle-wheel structure, which is common for copper(II) carboxylates, key parameters such as the Cu-Cu bond distance and the Cu-O bond lengths within the carboxylate bridges would be of primary interest.

The electronic structure analysis would reveal the distribution of electrons within the molecule. This includes mapping the electron density surface to identify regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The analysis would also detail the nature of the copper-ligand bonding.

Copper(II) ions have a d⁹ electron configuration, leading to paramagnetic behavior. In a dimeric structure, the two copper centers can interact magnetically. DFT calculations, particularly using the broken-symmetry approach, can predict the magnetic exchange parameter (J). This parameter quantifies the strength and nature of the magnetic coupling between the metal ions. A negative J value would indicate antiferromagnetic coupling (spins paired up), while a positive value would suggest ferromagnetic coupling (spins aligned). The ground state would be a singlet for antiferromagnetic coupling and a triplet for ferromagnetic coupling. The magnitude of J is sensitive to the geometry of the bridging ligands.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions. A smaller gap generally suggests higher reactivity.

For Copper(II) 2-naphthoate, the HOMO is expected to have significant character from the copper d-orbitals and the oxygen atoms of the naphthoate ligands. The LUMO is likely to be centered on the copper ion or delocalized over the aromatic naphthyl groups. The analysis of these frontier orbitals would also provide insight into the nature of electronic transitions, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT).

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.5 | Energy of the lowest unoccupied molecular orbital. |

Note: The data in this table is hypothetical and serves as an example of what would be calculated.

Natural Bond Orbital (NBO) analysis provides a chemist's perspective of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. This analysis would be used to quantify the strength and nature of the bonds within this compound, such as the covalent and ionic character of the Cu-O bonds. It can also reveal details about donor-acceptor interactions, such as delocalization of electron density from the lone pairs of the oxygen atoms to the empty orbitals of the copper ion, which contribute to the stability of the complex.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Theoretical calculations are instrumental in predicting the non-linear optical (NLO) properties of materials, which are important for applications in optoelectronics and photonics. DFT can be used to calculate the static and dynamic first hyperpolarizability (β) and second hyperpolarizability (γ) of this compound. The presence of the extensive π-conjugated system of the naphthyl groups suggests that this molecule could exhibit significant NLO properties. The calculations would explore how the electronic structure and charge transfer characteristics influence the NLO response.

Table 2: Predicted Non-Linear Optical Properties for this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | > 2.0 | Debye |

Note: The data in this table is hypothetical and serves as an example of what would be calculated.

Thermodynamic and Stability Calculations

DFT calculations can be used to predict various thermodynamic properties of this compound. By calculating the vibrational frequencies, one can obtain the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy of the molecule at a given temperature and pressure. These calculations provide insights into the stability of the compound. The binding energy between the copper(II) ions and the 2-naphthoate ligands can also be calculated to quantify the strength of the coordination.

Future Research Directions and Emerging Applications

Exploration of Novel Ligand Architectures for Enhanced Functionality

The 2-naphthoate (B1225688) ligand provides a foundational framework for the copper(II) center, but the introduction of ancillary or modified primary ligands represents a promising avenue for tailoring the compound's properties. Future research will likely focus on the synthesis of new copper(II) 2-naphthoate derivatives with diverse ligand architectures. For instance, the incorporation of nitrogen- or sulfur-donating ligands could significantly alter the coordination geometry and electronic structure of the copper center. nih.govmdpi.com The design of Schiff-base ligands derived from naphthalene (B1677914) could lead to new complexes with enhanced biological activities. nih.govrsc.org

The exploration of multidentate ligands could also lead to the formation of polynuclear this compound clusters with unique magnetic and catalytic properties. By systematically modifying the steric and electronic properties of these new ligands, researchers can fine-tune the functionality of the resulting complexes for specific applications.

Advanced Spectroscopic Probes for In-situ Reaction Mechanism Elucidation

A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application in catalysis and materials science. While conventional spectroscopic techniques like UV-Vis and FT-IR provide valuable structural information, advanced spectroscopic probes are needed for in-situ monitoring of reactions. nih.govrsc.org Future research should employ techniques such as time-resolved spectroscopy and X-ray absorption spectroscopy (XAS) to probe the transient intermediates and changes in the copper(II) oxidation state during catalytic cycles. nih.gov

The application of techniques like electron paramagnetic resonance (EPR) spectroscopy can provide detailed insights into the paramagnetic nature of the Cu(II) center and its interactions with substrates and other molecules. rsc.org These advanced methods will be instrumental in elucidating reaction pathways and designing more efficient catalytic systems based on this compound.

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| Time-Resolved Spectroscopy | Study of transient species and reaction kinetics. | Elucidation of catalytic mechanisms in oxidation reactions. |

| X-ray Absorption Spectroscopy (XAS) | Determination of local coordination environment and oxidation state of the copper center. | In-situ monitoring of changes in the copper center during a reaction. |

| Electron Paramagnetic Resonance (EPR) | Characterization of the paramagnetic Cu(II) center and its electronic structure. | Understanding the magnetic properties and interaction with substrates. |

Rational Design Principles for Tailored Magnetic or Catalytic Functions

The development of rational design principles is key to unlocking the full potential of this compound in magnetism and catalysis. By combining computational modeling, such as Density Functional Theory (DFT), with experimental synthesis, researchers can predict how modifications to the ligand structure will impact the final properties of the complex. rsc.orgnih.gov

For magnetic applications, the focus will be on controlling the exchange interactions between copper(II) centers in polynuclear structures to create materials with specific magnetic behaviors, such as single-molecule magnets. rsc.orgnih.govnih.gov For catalysis, the design principles will aim to optimize the geometry and electronic properties of the active site to enhance substrate binding and turnover frequency for specific organic transformations. mdpi.combhu.ac.inresearchgate.net

Integration into Hybrid Material Systems and Nanostructures

The incorporation of this compound into hybrid material systems and nanostructures is a burgeoning area of research with the potential for creating advanced functional materials. Future work could involve the synthesis of metal-organic frameworks (MOFs) using this compound as a building block, leading to porous materials with applications in gas storage and separation.

Furthermore, the integration of this compound with nanoparticles, such as gold or silver, could result in hybrid materials with synergistic properties, combining the catalytic or magnetic properties of the copper complex with the plasmonic or electronic properties of the nanoparticles. nih.govnih.gov The development of this compound-based nanostructures, such as nanowires or thin films, could also open up possibilities in nanoelectronics and sensor technology. researchgate.netmdpi.com The use of alginate/clay hybrid materials has also been explored for the adsorption of copper(II) ions. nih.govresearchgate.net

Development of Smart Materials Responsive to External Stimuli

A particularly exciting future direction is the development of "smart" materials based on this compound that can respond to external stimuli such as light, temperature, or chemical analytes. This could be achieved by incorporating photoresponsive or thermoresponsive ligands into the complex, or by designing systems where the binding of a specific molecule triggers a change in the material's properties.

For example, a this compound complex could be designed to exhibit a color change or a change in its magnetic properties upon exposure to a particular solvent or gas. Such materials could find applications in sensing, molecular switching, and controlled-release systems. The development of these responsive materials will require a deep understanding of the structure-property relationships in this compound and its derivatives.

常见问题

Q. What are the established methods for synthesizing and characterizing Copper(II) 2-naphthoate?

this compound is typically synthesized via ligand exchange reactions, where copper salts (e.g., CuCl₂) react with sodium 2-naphthoate under controlled pH. Characterization involves:

- FT-IR and Raman spectroscopy to confirm coordination modes (e.g., monodentate vs. bidentate binding) .

- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states .

- X-ray crystallography to resolve structural details, though crystallization challenges (e.g., solvent selection) may require iterative screening .

- Elemental analysis to verify stoichiometry and purity (>95% purity standards are common, as per reagent catalogs) .

Q. How is 2-naphthoate degraded aerobically in microbial systems?

Aerobic degradation pathways involve multi-step enzymatic processes. For example, Burkholderia sp. JT 1500 utilizes a 13-step pathway:

- Initial monooxygenase activity at C-1 or C-2 positions, yielding dihydrodiol intermediates .

- Key enzymes: 2-naphthoate 1,2-dioxygenase and dehydrogenases for ring cleavage, producing intermediates like 4-methylsalicylate .

- Methodological validation: Oxygen uptake assays and cell-free extract activity monitoring are critical for pathway elucidation .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- High-performance liquid chromatography (HPLC) with UV detection for quantifying organic impurities .

- Thin-layer chromatography (TLC) for rapid screening of reaction byproducts .

- Atomic absorption spectroscopy (AAS) to verify copper content and detect heavy metal contaminants .

Advanced Research Questions

Q. How do anaerobic degradation pathways of 2-naphthoate differ from aerobic mechanisms?

In sulfate-reducing bacteria (e.g., strain NaphS2), 2-naphthoate degradation proceeds via:

- Carboxylation or methylation as debated initial steps, resolved using radiolabeled substrates (e.g., -bicarbonate) .

- Key intermediates: 5,6,7,8-tetrahydro-2-naphthoate and 2-carboxycyclohexylacetate , identified via gas chromatography-mass spectrometry (GC-MS) .

- Methodological note: Sodium molybdate inhibition studies confirm sulfate reduction dependency .

Q. How can computational modeling aid in understanding the electronic properties of this compound complexes?

- Density functional theory (DFT) predicts coordination geometry, ligand-field splitting, and redox potentials .

- EPR spectroscopy paired with computational analysis reveals Cu(II) electronic configurations and spin states .

- Challenges: Accurate modeling of solvent effects and dimerization tendencies (observed in spectral studies) .

Q. What strategies resolve contradictions in proposed degradation pathways (e.g., carboxylation vs. methylation)?

- Comparative enzyme assays : Test cell-free extracts for carboxylase vs. methyltransferase activity using -labeled substrates .

- Metabolite trapping : Use deuterated naphthalene to track isotopic incorporation into intermediates via NMR .

- Gene knockout studies : Disrupt candidate genes (e.g., nmsA for methylation) to observe pathway blockage .

Q. How do dendrimers interact with 2-naphthoate derivatives, and what are the implications for drug delivery?

- G4 PAMAM dendrimers bind 2-naphthoate via lipophilic interactions in their hydrophobic core, as shown by NMR titration and isothermal titration calorimetry (ITC) .

- Binding stoichiometry: 2:1 (guest:dendrimer) for primary sites, with weaker secondary binding (up to 40 molecules) for hydroxylated derivatives .

- Applications: Potential nano-carriers for carboxylate-based pharmaceuticals, though competitive binding with biological anions (e.g., phosphate) requires further study .

Q. What spectroscopic techniques distinguish monomeric vs. dimeric forms of 2-naphthoate derivatives?

- UV-Vis absorption : Dimerization shifts due to - stacking, observed in polar solvents .

- Fluorescence quenching : Dimers exhibit reduced emission intensity compared to monomers .

- EPR : Detects spin-spin interactions in Cu(II) dimers, absent in monomeric complexes .

Methodological Notes

- Contradictions in pathway studies necessitate multi-technique validation (e.g., combining radiolabeling, enzyme assays, and genomic analysis) .

- Synthetic challenges : Optimize solvent systems (e.g., DMF/water mixtures) to prevent Cu(II) hydrolysis during ligand exchange .

- Advanced characterization : Pair X-ray crystallography with spectroscopic methods to address structural ambiguities in metal-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。